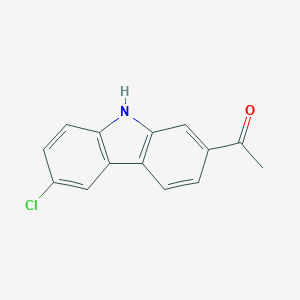

2-Acetyl-6-chlorocarbazole

描述

The compound 2-Acetyl-6-chlorocarbazole is of significant interest in the field of organic chemistry due to its potential applications in material science, pharmaceuticals, and as an intermediate in various chemical reactions. The interest in this compound and its derivatives stems from their unique structural, electronic, and chemical properties.

Synthesis Analysis

The synthesis of chlorocarbazoles, including compounds similar to 2-Acetyl-6-chlorocarbazole, involves various strategies. One approach involves enzymatic synthesis using chloroperoxidase from Caldariomyces fumago, which allows for the halogenation of carbazole precursors in the presence of hydrogen peroxide and halide ions. This method highlights the synthesis of mono-, di-, tri-, and tetra-substituted bromo- and chlorocarbazoles, demonstrating the versatility of enzymatic methods in synthesizing halogenated carbazoles (Mumbo et al., 2013).

Molecular Structure Analysis

The molecular structure and properties of N-acetylated derivatives and other chlorocarbazole analogs have been extensively studied using techniques such as HPLC, X-ray, FT-IR, NMR, and MS. These studies reveal the influence of acetylation on the structural characteristics of the compounds, providing insights into their chemical behavior and potential applications (Kusakiewicz-Dawid et al., 2007).

Chemical Reactions and Properties

Research has shown that chlorocarbazoles undergo various chemical reactions, including electrophilic aromatic substitution with different chlorinating reagents. The study of these reactions not only provides a deeper understanding of the chemical behavior of chlorocarbazoles but also facilitates the synthesis of a variety of chlorinated derivatives with potential utility in several domains (Bonesi & Erra-Balsells, 1997).

Physical Properties Analysis

The physical properties of chlorocarbazoles, including their absorption, fluorescence, and phosphorescence emission spectra, have been studied in different media. These studies are crucial for understanding the photophysical behavior of these compounds, which is relevant for their applications in optoelectronic devices and as fluorescent markers (Bonesi & Erra-Balsells, 2002).

Chemical Properties Analysis

The chemical properties of chlorocarbazoles and their derivatives have been explored through various synthetic and transformation reactions. These include acetylation, reduction, and other chemical modifications that alter the functional groups and overall reactivity of the compounds. Such studies provide valuable insights into the versatility of chlorocarbazoles as synthetic intermediates and their potential for further chemical manipulation (Vasin et al., 2013).

科研应用

Electronic Spectroscopy Applications

Research by Bonesi and Erra-Balsells (2002) explores the electronic spectra of chlorocarbazoles, including absorption, fluorescence, and phosphorescence emission spectra, in acetonitrile and solid matrix at different temperatures. The study analyzes the dynamic properties of excited states, fluorescence and phosphorescence lifetime, quantum yield, and photophysical rate constants, offering valuable insights into the photophysical behavior of chlorocarbazoles. The incorporation of chlorine atoms to the carbazole moiety was found to quench fluorescence emission, highlighting the role of heavy atom effect in spectroscopy and photophysics of such compounds Bonesi, S., & Erra-Balsells, R. (2002). Journal of Luminescence, 97, 83-101.

Enzymatic Synthesis and Environmental Impact

Mumbo et al. (2013) discuss the enzymatic synthesis of bromo- and chlorocarbazoles, including 3-chlorocarbazole and 3,6-dichlorocarbazole, using chloroperoxidase from Caldariomyces fumago. This study is crucial for understanding the formation of such compounds in the environment and their potential sources and occurrence. The research also delves into the regioselectivity of halogenation and the environmental implications of these processes, contributing to the management of water pollution and contaminated sites Mumbo, J., Lenoir, D., Henkelmann, B., & Schramm, K. (2013). Environmental Science and Pollution Research, 20, 8996-9005.

未来方向

Bromocarbazoles and chlorocarbazoles, including 2-Acetyl-6-chlorocarbazole, are emerging environmental contaminants . Their persistence and potential toxicity make them subjects of ongoing research . Future studies may focus on their environmental fate, potential toxicity enhancements, and the management of water pollution and contaminated sites .

性质

IUPAC Name |

1-(6-chloro-9H-carbazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c1-8(17)9-2-4-11-12-7-10(15)3-5-13(12)16-14(11)6-9/h2-7,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGYUAQMIROOQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239160 | |

| Record name | 2-Acetyl-6-chlorocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Chloro-9H-carbazol-2-YL)ethanone | |

CAS RN |

92841-22-0 | |

| Record name | 2-Acetyl-6-chlorocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092841220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetyl-6-chlorocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACETYL-6-CHLOROCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4QG935E2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-[2-(4-Pyridinyl)ethyl]propanamide](/img/structure/B24807.png)

![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)

![6-Benzyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B24816.png)

![2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane](/img/structure/B24820.png)